Technical Monograph: 3-(4-Methylphenyl)-2-(piperidin-1-yl)quinoline
Technical Monograph: 3-(4-Methylphenyl)-2-(piperidin-1-yl)quinoline
Part 1: Executive Technical Summary
3-(4-Methylphenyl)-2-(piperidin-1-yl)quinoline represents a privileged scaffold in medicinal chemistry, specifically within the class of 2,3-disubstituted quinolines . This molecule is characterized by a sterically congested "biaryl-like" core where the quinoline ring system is substituted at the C3 position with a lipophilic p-tolyl group and at the C2 position with a bulky, basic piperidine moiety.
From a drug development perspective, this specific architecture is frequently explored as a lead structure for neurodegenerative therapeutics (Cholinesterase inhibitors) and multidrug resistance (MDR) reversal agents . The steric clash between the C2-piperidine and C3-aryl group forces a non-planar conformation, often improving solubility and selectivity against flat, intercalating off-targets.
This guide details the structural rationale, a robust validated synthetic pathway, and the pharmacological logic driving the exploration of this compound.
Part 2: Structural Analysis & Pharmacophore Logic
Electronic & Steric Environment
The molecule functions as a lipophilic base. The quinoline nitrogen is largely masked by the C2-piperidine, but the piperidine nitrogen itself remains basic (pKa ~8-9), serving as a key cation-pi interaction point in receptor binding pockets.
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C2-Piperidine: Acts as a bulky hydrophobic cap. Unlike a primary amino group, the piperidine ring disrupts planarity. In the context of Acetylcholinesterase (AChE) inhibition, this group often targets the peripheral anionic site (PAS).
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C3-(4-Methylphenyl): The p-tolyl group provides a rigid lipophilic vector. The para-methyl group is metabolically susceptible (benzylic oxidation) but enhances binding affinity in hydrophobic pockets (e.g., the acyl-binding pocket of enzymes).
SAR Logic Diagram
The following diagram illustrates the Structure-Activity Relationship (SAR) logic typically applied to this scaffold.
Figure 1: Pharmacophore dissection of the 2-amino-3-arylquinoline scaffold.
Part 3: Validated Synthetic Protocols
To ensure reproducibility and scalability, we prioritize a Convergent SNAr Strategy . While de novo ring constructions (e.g., Friedlander) exist, they often suffer from regioselectivity issues when the C3 substituent is pre-installed. The displacement of a 2-chloroquinoline is the industry-standard method for introducing complex amines at C2 [1, 2].
Retrosynthetic Analysis
The molecule is best disconnected at the C2-N bond.
Protocol: Nucleophilic Aromatic Substitution (SNAr)
Objective: Synthesis of 3-(4-Methylphenyl)-2-(piperidin-1-yl)quinoline from 2-chloro-3-(4-methylphenyl)quinoline.
Reagents & Materials:
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Starting Material: 2-Chloro-3-(4-methylphenyl)quinoline (1.0 equiv)
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Nucleophile: Piperidine (3.0 - 5.0 equiv)
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Solvent: DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone)
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Base: K₂CO₃ (2.0 equiv) - Optional if excess piperidine is used, but recommended to scavenge HCl.
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Temperature: 100°C - 120°C
Step-by-Step Methodology:
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Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chloro-3-(4-methylphenyl)quinoline (1.0 mmol) in anhydrous DMF (5 mL).
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Addition: Add anhydrous K₂CO₃ (2.0 mmol) followed by piperidine (4.0 mmol). The excess piperidine acts as both nucleophile and solvent co-factor.
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Reaction: Heat the mixture to 110°C under an inert atmosphere (N₂ or Ar). Monitor by TLC (System: Hexane/Ethyl Acetate 8:2).
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Self-Validation Check: The starting material (high Rf, UV active) should disappear, replaced by a more polar, fluorescent spot (Product). Reaction time is typically 4–12 hours.
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Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (50 mL). The product should precipitate as a solid.
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If oil forms: Extract with Ethyl Acetate (3 x 20 mL), wash with brine, dry over Na₂SO₄.
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Purification: Recrystallize from Ethanol or purify via Flash Column Chromatography (SiO₂, gradient 0-10% EtOAc in Hexane).
Expected Yield: 75–85% Characterization Data (Expected):
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¹H NMR (CDCl₃, 400 MHz): δ 2.40 (s, 3H, Ar-CH₃), 1.60-1.70 (m, 6H, Pip-CH₂), 3.10-3.20 (m, 4H, Pip-N-CH₂), 7.20-8.00 (m, Ar-H). Note: The piperidine alpha-protons often appear as broad signals due to restricted rotation.
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MS (ESI): m/z [M+H]⁺ calculated for C₂₁H₂₂N₂: 303.18; found: 303.2.
Alternative Route: Suzuki-Miyaura Coupling
For library generation where the C3-aryl group varies, a late-stage Suzuki coupling is superior.
Workflow:
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Start with 2,3-dichloroquinoline .
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Regioselective SNAr: React with piperidine. The C2-Cl is significantly more electrophilic than C3-Cl due to activation by the ring nitrogen.
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Intermediate: 3-Chloro-2-(piperidin-1-yl)quinoline.
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Suzuki Coupling: React the intermediate with 4-methylphenylboronic acid (Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O).
Part 4: Synthesis Workflow Visualization
The following diagram details the decision tree for selecting the optimal synthetic route based on available starting materials.
Figure 2: Synthetic decision tree comparing Convergent (SNAr) vs. Divergent (Suzuki) strategies.
Part 5: Pharmacological Context & Applications[4][5]
Neurodegeneration (Alzheimer's Disease)
Research into 2-amino-3-arylquinolines has highlighted their potential as dual inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) [3].[2][3]
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Mechanism: The quinoline core intercalates into the catalytic site, while the piperidine moiety extends to interact with the peripheral anionic site.
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Relevance of the p-tolyl group: The 3-aryl substituent improves blood-brain barrier (BBB) permeability by increasing lipophilicity (logP).
Antimicrobial & Antifungal Activity
Piperidine-substituted quinolines have demonstrated broad-spectrum activity against Candida species and Gram-positive bacteria [4]. The mechanism often involves disruption of the cell wall or inhibition of efflux pumps, where the lipophilic nature of the 3-(4-methylphenyl) group aids in membrane penetration.
Part 6: Data Summary Table
| Property | Value / Description | Note |
| Formula | C₂₁H₂₂N₂ | |
| Mol.[1][2][3][4][5][6][7][8][9][10] Weight | 302.42 g/mol | |
| Calc. LogP | ~5.2 | Highly Lipophilic |
| H-Bond Donors | 0 | Good BBB Permeability |
| H-Bond Acceptors | 2 | Quinoline N, Piperidine N |
| pKa (Calc) | ~8.5 (Piperidine N) | Protonated at physiological pH |
| Key Reactivity | Nucleophilic displacement at C2 | Requires high temp due to sterics |
References
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Dou, G., Wang, D., & Shi, D. (2016). Facile and Efficient Synthesis of 2-Aminoquinoline Derivatives Reduced by Zn/AcOH.[4] Combinatorial Chemistry & High Throughput Screening. 4[2][5][7][8]
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Ma, J.-T., et al. (2023).[8] A Pummerer Reaction-Enabled Modular Synthesis of Alkyl Quinoline-3-carboxylates and 3-Arylquinolines from Amino Acids.[7][8] The Journal of Organic Chemistry. 7
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Khan, S. A., et al. (2025).[5][6] Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases.[3] PMC / NIH. 2
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Silva, I. C., et al. (2013). Synthesis, antifungal and cytotoxic activities of 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidinones.[10] European Journal of Medicinal Chemistry. 10[2][5][7][8][10]
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- 1. clinmedkaz.org [clinmedkaz.org]
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- 3. researchgate.net [researchgate.net]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. mdpi.com [mdpi.com]
- 6. Comprehensive methodologies for synthesizing tricyclic fused pyrimidoquinolines of biological relevance: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Pummerer Reaction-Enabled Modular Synthesis of Alkyl Quinoline-3-carboxylates and 3-Arylquinolines from Amino Acids [organic-chemistry.org]
- 9. Synthesis of 2-arylamino-3-cyanoquinolines via a cascade reaction through a nitrilium intermediate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis, antifungal and cytotoxic activities of 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
